molecular formula C8H16O5 B1679797 Pro-xylane CAS No. 439685-79-7

Pro-xylane

Cat. No. B1679797
M. Wt: 192.21 g/mol
InChI Key: KOGFZZYPPGQZFZ-QVAPDBTGSA-N
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Description

Pro-xylane, also known as Hydroxypropyl tetrahydropyrantriol, is a powerful active ingredient used in skincare products for its purported anti-aging and hydrating properties . It is derived from a natural sugar called Xylose . It is capable of rebuilding our skin’s extra-cellular matrix, restructuring all of our skin’s support tissues . It can deal with deep wrinkles, dry skin, and sagging, leaving our skin youthfully dense .


Synthesis Analysis

Pro-xylane is synthesized using xylose as a raw material . It reacts with pentanedione to produce an intermediate compound, which then undergoes a reduction to form Pro-xylane under the catalysis of sodium borohydride . Another method involves mixing an acetylacetone or acetoacetate compound, xylose, and an alkaline substance in a solvent, and heating to react .


Molecular Structure Analysis

The molecular formula of Pro-xylane is C8H16O5 . It is a biologically active C-glycoside . It has multiple possible isomeric configurations .


Chemical Reactions Analysis

The synthesis of Pro-xylane involves a condensation reaction of xylose and acetylacetone, followed by a reduction reaction . The differential isomerization reaction is a condition for their different configurations .


Physical And Chemical Properties Analysis

Pro-xylane is an organic compound with the appearance of a pale yellow to off-white powder or a colorless viscous liquid . It is soluble in water .

Scientific Research Applications

Biomedical and Cosmetic Applications

Pro-Xylane, identified as a significant activator of glycosaminoglycans (GAGs) biosynthesis, was developed under 'Green-Chemistry' principles. It's a prime example of an environmentally friendly chemical used in cosmetics. Its synthesis from xylose, optimizing Lubineau's reaction, marks a breakthrough in biologically active C-glycoside development. This compound has been shown to stimulate the synthesis of sulfated GAGs, essential for various biological functions (Cavezza et al., 2009).

Applications in Enzymatic Systems and Industrial Processes

Xylanases are enzymes that break down xylan, the second most abundant polysaccharide in nature. Recent studies have focused on understanding the mechanism of xylan degradation by microorganisms and their enzymes, particularly for industrial applications like pulp bleaching. This research area offers insights into the use of xylan and related compounds, like Pro-Xylane, in various industrial processes, suggesting potential applications in biotechnological sectors (Beg et al., 2001).

Xylan-Based Applications in Food and Health Industries

Xylooligosaccharides (XOS), derived from xylan, have been recognized for their prebiotic potential. Studies suggest that XOS, closely related to Pro-Xylane, can positively impact gut health and overall well-being. Their production from agricultural residues like sugarcane bagasse points towards sustainable methods of obtaining these beneficial compounds for use in drugs and food ingredients (Kaur et al., 2019).

Environmental Sustainability and Green Chemistry

Xylan, from which Pro-Xylane is synthesized, plays a crucial role in environmental sustainability. Research on xylan and its derivatives, including Pro-Xylane, emphasizes the importance of using plant biomass for producing bio-based chemicals. This aligns with the principles of green chemistry and offersa sustainable approach to utilizing natural resources. The development of xylan-derived products like Pro-Xylane underlines the potential of using plant polysaccharides in a variety of industries, ranging from energy to material science (Deutschmann & Dekker, 2012).

Nanoparticles and Drug Delivery

Pro-Xylane and its related compounds have been explored in the field of nanoparticle synthesis for drug delivery applications. For instance, xylan-based nanoparticles are being studied for their potential use as colon-specific drug carriers, demonstrating the versatility of xylan-derived compounds in advanced medical applications (Kumar & Negi, 2012).

Pharmaceutical Applications

The application of xylan in pharmaceuticals, particularly in drug delivery systems, is a growing area of interest. Xylan-based materials have been developed for targeted delivery and controlled release of drugs, highlighting the potential of Pro-Xylane and its derivatives in enhancing the efficacy of pharmaceutical treatments (Urtiga et al., 2020).

Textile Industry

Xylan and its derivatives, including Pro-Xylane, have been explored for applications in the textile industry. For example, cationized xylans have been used to develop antimicrobial and hydrophilic properties in fabrics, showcasing the adaptability of xylan-based compounds in non-food and non-pharmaceutical industries (Velkova et al., 2019).

Future Directions

Pro-xylane has been continuously selected by many brands for its anti-aging properties . It has attracted widespread attention from cosmetics manufacturers and beauty enthusiasts due to its ability to repair skin barriers, promote collagen regeneration, increase skin elasticity and firmness, and thus have anti-aging effects . It is expected to continue to be a key ingredient in skincare products in the future .

properties

IUPAC Name

(2S,3R,4S,5R)-2-(2-hydroxypropyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5-,6+,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGFZZYPPGQZFZ-QVAPDBTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C(C(C(CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196004
Record name Hydroxypropyl tetrahydropyrantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pro-xylane

CAS RN

439685-79-7
Record name C-β-D-Xylopyranoside-2-hydroxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439685-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxypropyl tetrahydropyrantriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439685797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxypropyl tetrahydropyrantriol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydroxypropyl tetrahydropyrantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYPROPYL TETRAHYDROPYRANTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3GMG1OT1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
299
Citations
A Bouloc, E Roo, A Moga… - Acta dermato …, 2017 - medicaljournalssweden.se
… The quantitative lipid analysis showed that a serum containing pro-xylane significantly … daily use of a topical serum, containing pro-xylane 3% reduces visible signs of skin aging …
Number of citations: 12 medicaljournalssweden.se
A Cavezza, C Boulle, A Guéguiniat, P Pichaud… - Bioorganic & medicinal …, 2009 - Elsevier
… Compound 20 (called Pro-Xylane TM ) was identified as the best activator of GAGs biosynthesis. Pro-Xylane TM was developed using environmentally friendly conditions relevant to ‘…
Number of citations: 77 www.sciencedirect.com
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
Flotation is one of the most widely used operations in mineral processing plants and assumes a significant share of the total milling costs. Quality 18mm Carb Birch Okoumen Plywood (…
Number of citations: 0 www.sotech.co.kr
M Philippe, A Cavezza, P Pichaud, S Trouille… - 2014 - pubs.rsc.org
… the calculation of green indicators and further marketed under the name of Pro-Xylane™. … cosmetic skin care products, 17 it has been marketed under the trade name Pro-Xylane™. …
Number of citations: 7 pubs.rsc.org
INAP Mahardika - 2014 - ojs.unud.ac.id
… The headline of this advertisement, "The replenishing power of Pro-Xylane Absolutely … power of Pro-Xylane" since in this phrase the characteristic of deep hydration of ProXylane is …
Number of citations: 1 ojs.unud.ac.id
MC Frantz, S Dropsit-Montovert, F Pic… - Organic …, 2019 - ACS Publications
… for the synthesis of L’Oréal’s blockbuster Pro-Xylane, (2d) the condensation between aldoses and … of sugar-derived cosmetic ingredients such as Pro-Xylane, the development of new, …
Number of citations: 6 pubs.acs.org
L Leseurre, C Merea, SD de Paule, A Pinchart - Green Chemistry, 2014 - pubs.rsc.org
… All parameters are described in this article and illustrated by the case studies of Pro-Xylane… decrease of the environmental footprint of Pro-Xylane™ synthesis is much more noticeable …
Number of citations: 34 pubs.rsc.org
Y Kizu, S Nagasawa - Design for Innovative Value Towards a Sustainable …, 2012 - Springer
… to produce Pro-Xylane; we use less energy and produce less waste. Also, Pro-Xylane is biodegradable, not persistent, bioaccumulative and toxic chemicals. In brief, Pro-Xylane meets …
Number of citations: 5 link.springer.com
S Nagasawa, Y Kizu - Waseda Business & Economic Studies, 2012 - waseda.repo.nii.ac.jp
… to produce Pro-Xylane; we use less energy and produce less waste. Also, Pro-Xylane is biodegradable, not persistent, bioaccumulative and toxic chemicals. In brief, Pro-Xylane meets …
Number of citations: 14 waseda.repo.nii.ac.jp
A Niazi, JS Dai, S Balabani, L Seneviratne - Journal of Manufacturing Science and …, 2006
Number of citations: 2

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